(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
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Overview
Description
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, the compound may be investigated for its interactions with enzymes or receptors, and its potential as a lead compound in drug discovery.
Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone
- (5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
Comparison: Compared to similar compounds, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone may exhibit unique properties due to the presence of both bromine and chlorine substituents. These halogen atoms can influence the compound’s reactivity, biological activity, and overall stability.
Biological Activity
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C16H12BrClN3O, with a molecular weight of approximately 366.65 g/mol. The compound features a pyrazole ring substituted with both a bromophenyl and a chlorophenyl group, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the amino group enhances its potential for hydrogen bonding, which may facilitate binding to active sites on target proteins.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains, including E. coli and S. aureus.
- Minimum Inhibitory Concentrations (MIC) :
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit cancer cell proliferation.
- Case Study : A study reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with inhibition rates reaching up to 85% at concentrations as low as 10 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Research Findings : A series of pyrazole compounds demonstrated significant inhibition of inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Pyrazole derivative | MIC = 100 µg/mL against S. aureus | Moderate inhibition of cancer cell lines |
Compound B | Pyrazole derivative | MIC = 125 µg/mL against E. coli | High apoptosis induction in breast cancer cells |
This compound | Unique substitution pattern | MIC = 125 µg/mL against E. coli, 100 µg/mL against S. aureus | Significant inhibition of TNF-α and IL-6 |
Properties
CAS No. |
618091-94-4 |
---|---|
Molecular Formula |
C16H11BrClN3O |
Molecular Weight |
376.63 g/mol |
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C16H11BrClN3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2 |
InChI Key |
PJQHZJWWJIIKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Cl |
Origin of Product |
United States |
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